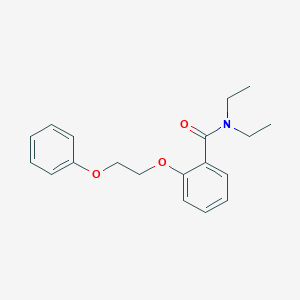

N,N-diethyl-2-(2-phenoxyethoxy)benzamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)17-12-8-9-13-18(17)23-15-14-22-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |

InChI Key |

GPEJILTYXWDYAD-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 2 2 Phenoxyethoxy Benzamide and Its Analogues

Retrosynthetic Analysis of N,N-diethyl-2-(2-phenoxyethoxy)benzamide

A retrosynthetic analysis of this compound deconstructs the target molecule into readily available starting materials. The primary disconnections are at the amide and ether linkages.

Amide Bond Disconnection: The most logical initial disconnection is at the amide bond (C-N bond). This bond can be formed through the reaction of an activated carboxylic acid derivative and an amine. This step breaks the target molecule into diethylamine (B46881) and 2-(2-phenoxyethoxy)benzoic acid.

Ether Bond Disconnection: The second key disconnection is within the 2-(2-phenoxyethoxy)benzoic acid intermediate, specifically at the ether linkage (C-O bond). This bond is typically formed via a nucleophilic substitution reaction. This disconnection leads to two precursor molecules: 2-hydroxybenzoic acid (salicylic acid) and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide).

This analysis suggests a convergent synthesis pathway starting from three primary components: salicylic (B10762653) acid, a 2-phenoxyethyl derivative, and diethylamine.

Classical Approaches for Benzamide (B126) Core Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For the N,N-diethylbenzamide core, several reliable methods are available.

Acyl Chloride-Amine Coupling Reactions

One of the most traditional and widely used methods for amide synthesis is the reaction between an acyl chloride and an amine. researchgate.netfishersci.it This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride. fishersci.itchemguide.co.uk

The process begins with the conversion of the carboxylic acid, in this case, 2-(2-phenoxyethoxy)benzoic acid, into its more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is then reacted with diethylamine. The reaction is generally rapid at room temperature and is carried out in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netfishersci.itprepchem.com The base drives the reaction to completion by preventing the protonation of the amine starting material. chemguide.co.uk

Table 1: Representative Conditions for Acyl Chloride-Amine Coupling

| Reactants | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Benzoyl chloride, Diethylamine | Triethylamine | Methylene Chloride | 0°C to RT, 18h | ~95% google.com |

This table presents generalized conditions based on the synthesis of similar benzamides.

Carboxylic Acid Activation Strategies (e.g., Carbodiimide (B86325), HATU-mediated)

Modern synthetic chemistry often favors direct coupling of carboxylic acids and amines using activating agents, which avoids the need to isolate harsh intermediates like acyl chlorides.

Carbodiimide-Mediated Coupling: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as dehydration agents to facilitate amide bond formation. wikipedia.org The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine (diethylamine) to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org To increase efficiency and minimize side reactions like the formation of stable N-acylurea, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. wikipedia.orgnih.gov

HATU-Mediated Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that can also be used for general amide synthesis. mychemblog.comwikipedia.org The reaction mechanism involves the activation of the carboxylic acid by HATU to form an OAt-active ester. wikipedia.orgcommonorganicchemistry.com This activation is typically performed in the presence of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). nih.gov The subsequent addition of the amine to the active ester results in the formation of the amide bond with high efficiency and fast reaction rates. wikipedia.orgacs.org The high efficiency is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state. wikipedia.org

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Example(s) | Key Features | Byproduct |

|---|---|---|---|

| Carbodiimide | DCC, EDC | Inexpensive, widely used. | Urea derivative (often requires filtration). |

Non-Classical Amide Bond Formation via Mitsunobu Reaction

While the Mitsunobu reaction is primarily known for converting alcohols into esters, ethers, and other functional groups, it can also be adapted for the direct synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. organic-chemistry.orgnih.gov This represents a non-classical application of the reaction. nih.gov

The reaction involves treating a mixture of the carboxylic acid (e.g., a substituted benzoic acid) and the amine with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govcommonorganicchemistry.com The reaction is believed to proceed through an acyloxyphosphonium ion intermediate. nih.gov This methodology has been successfully applied to synthesize a range of ortho-, meta-, and para-substituted N,N-diethylbenzamides and may be particularly useful when traditional methods are ineffective. nih.gov

Elaboration of the Phenoxyethoxy Moiety

The synthesis of the ether linkage is a critical step in building the 2-(2-phenoxyethoxy)benzoic acid intermediate.

Williamson Ether Synthesis for Aryl Alkyl Ether Formation

The Williamson ether synthesis is a robust and fundamental method for preparing symmetrical and asymmetrical ethers, including the aryl alkyl ether in the target molecule. rsc.orgwikipedia.org The reaction involves a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org

In the context of synthesizing this compound, the process starts with the deprotonation of a phenol, in this case, the hydroxyl group of a salicylic acid derivative (e.g., methyl salicylate). A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to form the more nucleophilic phenoxide ion. ucalgary.ca This phenoxide then attacks a primary alkyl halide, such as 2-phenoxyethyl bromide, displacing the halide leaving group to form the ether bond. rsc.orgwikipedia.org Because the reaction proceeds via an Sₙ2 pathway, it is most efficient with primary alkyl halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.org Following the ether formation, the ester group of the methyl salicylate (B1505791) derivative would be hydrolyzed to the carboxylic acid before proceeding with the amide coupling.

Table 3: Key Components in Williamson Ether Synthesis

| Component | Role | Example for Target Synthesis |

|---|---|---|

| Phenol | Nucleophile Precursor | Methyl Salicylate |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃) |

Mitsunobu Etherification for Specific Stereochemical Control

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters and ethers, with a predictable inversion of stereochemistry. nih.govresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov This stereospecificity makes it particularly valuable when precise control of a chiral center is required. The reaction typically involves an alcohol, a nucleophile (in this case, a phenolic compound), a phosphine reagent like triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netwikipedia.org

The mechanism proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming a good leaving group. Subsequent nucleophilic attack by the phenoxide occurs via an SN2 pathway, leading to the characteristic inversion of configuration at the alcoholic carbon. nih.govresearchgate.net

While the Mitsunobu reaction is widely documented for esterification, its principles are directly applicable to etherification. For the synthesis of analogues of this compound with a chiral center in the ethoxy bridge, a chiral alcohol precursor could be reacted with a substituted phenol. For instance, a chiral derivative of 2-phenoxyethanol (B1175444) could be coupled with a 2-hydroxy-N,N-diethylbenzamide under Mitsunobu conditions to introduce the ether linkage with inversion of stereochemistry. The acidity of the phenolic proton is a critical factor for the success of the reaction. nih.gov

A non-classical application of the Mitsunobu reaction has been demonstrated for the direct synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This approach, which involves triphenylphosphine and diisopropylazodicarboxylate in toluene, provides a convenient method for preparing the core benzamide structure itself. nih.gov

Table 1: Selected Applications of the Mitsunobu Reaction

| Reactants | Reagents | Product | Key Feature | Reference(s) |

| Alcohol, Carboxylic Acid | PPh3, DEAD/DIAD | Ester | Inversion of stereochemistry | nih.govresearchgate.netwikipedia.org |

| Alcohol, Phenol | PPh3, DEAD/DIAD | Aryl Ether | Inversion of stereochemistry | nih.govscribd.comresearchgate.net |

| Benzoic Acid, Diethylamine | PPh3, DIAD | N,N-Diethylbenzamide | Non-classical amide formation | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Bonds

Nucleophilic aromatic substitution (SNAr) provides a direct route to form aryl ether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. researchgate.net For the synthesis of this compound, this would typically involve the reaction of an ortho-halobenzamide with 2-phenoxyethanol in the presence of a base.

The success of an SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of activating groups that can stabilize the intermediate Meisenheimer complex. In the context of the target molecule, an N,N-diethylcarboxamide group at the ortho position is not strongly electron-withdrawing. Therefore, additional activating groups on the benzamide ring would likely be necessary to facilitate the SNAr reaction.

An interesting and potent variation of this methodology is the dual SNAr reaction on activated ortho-halonitrobenzenes. This one-pot synthesis allows for the substitution of both the halogen and the nitro group by two different nucleophiles. prepchem.com For instance, an activated ortho-halonitrobenzene could first react with 2-phenoxyethanol, followed by a second SNAr reaction with diethylamine to form the desired benzamide structure. This approach offers a convergent and efficient pathway to highly substituted benzamides.

Table 2: Factors Influencing SNAr Reactions

| Factor | Description |

| Leaving Group | The reactivity order is generally F > Cl > Br > I. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group are crucial for stabilizing the Meisenheimer complex. |

| Nucleophile | The strength of the nucleophile influences the reaction rate. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation and increase the nucleophilicity of the anion. |

Ortho-Functionalization Strategies on the Benzamide Ring System

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca The N,N-diethylamide group is a potent DMG due to the Lewis basic nature of its carbonyl oxygen, which chelates the lithium cation. nih.govbaranlab.org

This ortho-lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. baranlab.orgwikipedia.org To synthesize the phenoxyethoxy side chain of the target molecule, the ortho-lithiated N,N-diethylbenzamide could be reacted with an appropriate electrophile, such as 1-(2-bromoethoxy)benzene or a related derivative.

The choice of the organolithium reagent and reaction conditions, including temperature and the use of additives like tetramethylethylenediamine (TMEDA), can be critical for the success of the DoM reaction. baranlab.orguwindsor.ca TMEDA can break up the oligomeric aggregates of the organolithium reagent, increasing its basicity and reactivity. baranlab.org

Table 3: Common Electrophiles Used in DoM Reactions

| Electrophile | Introduced Functional Group |

| Alkyl halides | Alkyl group |

| Aldehydes/Ketones | Hydroxyalkyl group |

| Carbon dioxide | Carboxylic acid |

| Iodine | Iodo group |

| Disulfides | Thioether |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. princeton.edutcichemicals.comresearchgate.netstrath.ac.uk To introduce the phenoxyethoxy side chain, an ortho-halo-N,N-diethylbenzamide could be coupled with a (2-phenoxyethoxy)boronic acid or its corresponding ester. The choice of palladium precursor, ligand, and base is crucial for the efficiency of the Suzuki coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. scribd.comuwindsor.caorganic-chemistry.orgharvard.edu While primarily used for C-N bond formation, related palladium-catalyzed methods have been developed for the formation of C-O bonds, known as Buchwald-Hartwig etherification. This would involve the coupling of an ortho-halo-N,N-diethylbenzamide with 2-phenoxyethanol in the presence of a suitable palladium catalyst and a strong base. The ligand system employed with the palladium catalyst is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective. harvard.edu

Table 4: Comparison of Suzuki and Buchwald-Hartwig Reactions for Ortho-Functionalization

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Buchwald-Hartwig | Organohalide/Triflate + Alcohol/Amine | Direct formation of C-O or C-N bonds, requires careful selection of catalyst and ligand. |

Development of Novel and Sustainable Synthetic Routes

Recent research has focused on developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. researchgate.net This includes the development of novel catalytic systems that can operate under milder conditions, reduce waste, and utilize more environmentally benign reagents.

For the synthesis of N,N-diethylbenzamides and their analogues, several innovative catalytic approaches have been reported. For example, copper nanoparticle-based catalysts have been shown to be effective for the formation of amide bonds from tertiary amines and acid anhydrides. researchgate.net Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) as an activating agent for the carboxylic acid, which allows for the synthesis of N,N-diethyl-m-toluamide (an analogue of the target compound) in high yields under mild, one-pot conditions. researchgate.net

The development of catalytic systems that enable the direct ortho-alkoxylation of benzamides is an active area of research. These methods would provide a more atom-economical and direct route to the target molecule compared to multi-step sequences involving pre-functionalized starting materials. The pursuit of such catalytic systems is driven by the need for more sustainable and cost-effective manufacturing processes in the chemical and pharmaceutical industries. researchgate.net

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering significant advantages over conventional batch methods, such as enhanced heat transfer, improved safety, and the potential for straightforward automation and scalability. The synthesis of N,N-diethylbenzamide analogues has been successfully demonstrated using this technology, showcasing its applicability to this class of compounds.

A notable example is the development of a continuous flow process for the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist. durham.ac.uknih.gov This multi-step synthesis was achieved using a sequence of microreactors, which allows for precise control over reaction conditions and residence times for each step. The process highlights key strategies applicable to the synthesis of this compound.

The initial step in the synthesis of the analogue involved an amide bond formation. durham.ac.uk Traditional batch conditions using Grignard reagents like iPrMgCl often lead to the precipitation of magnesium salts, which can block the tubing and valves in a flow chemistry setup. durham.ac.uk This challenge was overcome by using a solution of iPrMgCl·LiCl, which prevented precipitation and allowed the reaction to proceed smoothly. durham.ac.uk This finding is directly relevant for a continuous synthesis of this compound, which would also involve the formation of an amide bond between a suitable benzoic acid precursor and diethylamine.

The flow process for the analogue integrated multiple steps, including deprotonation, ketone addition, and purification using solid-supported reagents. durham.ac.uk A key innovation in this process was the use of in-line Infrared (IR) spectroscopy. durham.ac.uknih.gov A specialized ReactIR flow cell allowed for real-time monitoring of the reaction progress, enabling the precise timing and introduction of subsequent reagents. durham.ac.uknih.gov This level of control is crucial for optimizing yield and purity in a continuous manufacturing setting.

The table below outlines the optimized conditions for a key amide coupling step in the continuous flow synthesis of the N,N-diethylbenzamide analogue, which could be adapted for the synthesis of this compound.

Table 1: Optimized Conditions for Continuous Flow Amide Coupling of an N,N-diethylbenzamide Analogue. durham.ac.uk

| Parameter | Value | Purpose |

| Reagent 1 | Diethylamine | Amine source for amide formation |

| Mole Equivalents (Reagent 1) | 2.5 | Ensure complete reaction with the ester |

| Reagent 2 | iPrMgCl·LiCl in THF | Deprotonating agent; avoids precipitation |

| Mole Equivalents (Reagent 2) | 2.0 | Complete deprotonation of the intermediate |

| Substrate | Ester precursor | Starting material for the benzamide |

| Solvent | Tetrahydrofuran (THF) | Reaction solvent |

| Equipment | Microreactors | Enables precise control of reaction conditions |

| Monitoring | In-line IR Analysis | Real-time process monitoring |

By employing a sequence of flow-based microreactors and integrating purification and analytical technologies, the continuous flow synthesis of complex N,N-diethylbenzamides can be achieved with high efficiency and control, paving the way for scalable production. durham.ac.uknih.gov

Aqueous-Phase Reaction Methodologies

The use of water as a solvent for chemical synthesis is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. While organic solvents are common in the synthesis of benzamides, research into aqueous-phase methodologies is growing.

An expeditious and environmentally friendly approach has been demonstrated for the synthesis of N,N-diethyl substituted amido moieties of benzenemethanesulfonamides in an aqueous medium at room temperature. researchgate.net Although this example deals with sulfonamides rather than benzamides, the principles are relevant. The study highlights that conducting the reaction in water can lead to significant rate enhancement and excellent yields. researchgate.net The success of this method relies on the synthetic modification of precursors to be amenable to aqueous conditions. researchgate.net

In the context of this compound, an aqueous-phase synthesis would likely involve the reaction of a water-soluble derivative of 2-(2-phenoxyethoxy)benzoic acid with diethylamine. The use of water as a solvent could facilitate the removal of water-soluble by-products, simplifying the purification process. researchgate.net For instance, in the synthesis of N,N-diethyl-m-toluamide (DEET), the by-products were easily removed by liquid-liquid extraction with water. researchgate.net

Furthermore, the hydrolysis step in the synthesis of benzoylglycine analogs, which are structurally related to benzamides, is often carried out using an aqueous solution of lithium hydroxide (B78521) (LiOH) in a co-solvent like ethanol. nih.gov This demonstrates the compatibility of the amide linkage's precursors with aqueous conditions.

The potential benefits and challenges of developing an aqueous-phase synthesis for this compound are summarized below.

Table 2: Potential Benefits and Challenges of Aqueous-Phase Synthesis

| Aspect | Description |

| Benefits | |

| Environmental | Reduces reliance on volatile organic compounds (VOCs). |

| Safety | Water is non-flammable and non-toxic. |

| Cost | Water is an inexpensive and abundant solvent. |

| Efficiency | Potential for rate enhancement and simplified workup. researchgate.net |

| Challenges | |

| Solubility | The starting materials, particularly the phenoxyethoxy benzoic acid precursor, may have limited water solubility, potentially requiring co-solvents or phase-transfer catalysts. |

| Side Reactions | The presence of water could lead to competitive hydrolysis of activated acid derivatives. |

| Optimization | Reaction conditions such as pH, temperature, and catalysts would need to be carefully optimized for the specific substrates. |

While dedicated aqueous-phase synthetic routes for this compound are not yet widely established, the principles demonstrated in related chemistries suggest it is a promising area for future research and development, driven by the demand for more sustainable chemical manufacturing processes. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N,n Diethyl 2 2 Phenoxyethoxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for structural confirmation, identifying the distinct chemical environments of hydrogen and carbon atoms, respectively. The spectra for N,N-diethyl-2-(2-phenoxyethoxy)benzamide confirm the presence of all expected structural motifs.

The ¹H NMR spectrum displays characteristic signals for the aromatic protons on both the benzamide (B126) and phenoxy rings, the protons of the ethoxy bridge, and the two ethyl groups of the diethylamide moiety. Similarly, the ¹³C NMR spectrum shows distinct resonances for the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups.

Detailed assignments are presented in the tables below.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 4H | Aromatic-H |

| 7.15 - 7.05 | m | 2H | Aromatic-H |

| 6.95 - 6.85 | m | 3H | Aromatic-H |

| 4.25 | t | 2H | O-CH₂ |

| 4.15 | t | 2H | O-CH₂ |

| 3.50 | q | 2H | N-CH₂ |

| 3.20 | q | 2H | N-CH₂ |

| 1.25 | t | 3H | CH₃ |

| 1.10 | t | 3H | CH₃ |

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Amide) |

| 158.0 | Aromatic C-O |

| 155.0 | Aromatic C-O |

| 131.0 - 120.0 | Aromatic C-H & C-C |

| 68.0 | O-CH₂ |

| 67.5 | O-CH₂ |

| 42.0 | N-CH₂ |

| 39.0 | N-CH₂ |

| 14.0 | CH₃ |

| 12.5 | CH₃ |

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assigning complex structures by revealing through-bond and through-space correlations. weebly.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the CH₂ and CH₃ protons within each ethyl group of the diethylamide. It would also show coupling between the two methylene groups (-OCH₂CH₂O-) of the ethoxy bridge, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is crucial for definitively assigning the carbon spectrum. For instance, it would link the proton signals in the aromatic region to their corresponding aromatic carbon signals and confirm the assignments of the various methylene (CH₂) and methyl (CH₃) groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons over two to three bonds. youtube.comnih.gov This is a powerful tool for connecting the different structural fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons to the amide carbonyl carbon (C=O), confirming the diethylamide connection to the benzoyl group.

Correlations from the OCH₂ protons of the ethoxy bridge to the quaternary aromatic carbon of the benzamide ring, establishing the point of attachment.

Correlations from the other OCH₂ protons of the bridge to the carbons of the phenoxy ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous experiments that show through-bond connectivity, NOESY reveals through-space proximity between protons (typically < 5 Å). nanalysis.com This is vital for determining the preferred three-dimensional conformation of the molecule in solution. creative-biostructure.comlibretexts.org For a flexible molecule like this, NOESY could show correlations between the N-ethyl protons and the adjacent aromatic protons on the benzamide ring. It could also reveal proximity between the ethoxy bridge protons and protons on both aromatic rings, providing insight into the spatial arrangement and folding of the phenoxyethoxy chain relative to the benzamide core.

The N,N-diethylamide group is a site of significant conformational interest. Due to the resonance contribution of the nitrogen lone pair with the carbonyl group, the C-N amide bond possesses partial double-bond character. This restricts rotation around the C-N bond, a phenomenon that can often be observed on the NMR timescale. nih.gov

For this compound, this hindered rotation can make the two ethyl groups non-equivalent, or diastereotopic. As a result, the ¹H NMR spectrum may show two distinct sets of signals for the methylene (N-CH₂) and methyl (CH₃) protons at room temperature, as suggested by the data in Table 3.1.1.1.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures (Variable Temperature NMR), can be used to investigate this conformational exchange. nih.gov

At low temperatures, the rotation is slow, and separate signals for the non-equivalent ethyl groups are observed.

As the temperature is increased, the rate of rotation about the C-N bond increases. The separate signals will broaden, eventually merge into a single broad peak (coalescence), and then sharpen into a single time-averaged signal at higher temperatures where the rotation is fast on the NMR timescale.

By analyzing the lineshapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational flexibility of the amide bond. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Interactive Data Table: Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium-Strong | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1635 | Strong | Amide C=O Stretch (Amide I Band) |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1430 | Medium | C-N Stretch (Amide) |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1040 | Strong | C-O-C Symmetric Stretch (Ether) |

| ~750 | Strong | Aromatic C-H Bend (Ortho-disubstituted) |

The most prominent feature is the strong absorption around 1635 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of a tertiary amide. The presence of both aromatic and aliphatic C-H stretching vibrations is also clearly observed. Furthermore, the strong bands in the 1240-1040 cm⁻¹ region are definitive evidence for the asymmetric and symmetric C-O-C stretching of the aryl ether linkage.

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. esisresearch.org

A Raman spectrum of this compound would be expected to show:

Strong Aromatic Ring Vibrations: The aromatic rings would give rise to intense bands, particularly the ring "breathing" modes between 990-1010 cm⁻¹ and other C=C stretching vibrations in the 1580-1610 cm⁻¹ region. Aromatic C-H stretching vibrations would also be visible above 3000 cm⁻¹. nih.gov

Aliphatic C-H Modes: Bending and stretching vibrations of the ethyl and ethoxy aliphatic chains would be present, though typically weaker than the aromatic signals.

Ether Linkage: The C-O-C symmetric stretch of the ether group, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and structural components.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the precise determination of a compound's molecular formula and for gaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination for Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C19H23NO3, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Interactive Data Table: Theoretical Mass of this compound

| Parameter | Value |

| Molecular Formula | C19H23NO3 |

| Theoretical Monoisotopic Mass | 313.1678 g/mol |

| Expected Ion (ESI+) | [M+H]+ |

| Theoretical m/z of [M+H]+ | 314.1751 |

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to accurate mass determination, HRMS can be coupled with fragmentation techniques (e.g., collision-induced dissociation) to break the molecule into smaller, characteristic fragments. The analysis of these fragments provides valuable information about the compound's structure and the connectivity of its atoms. For this compound, characteristic fragmentation pathways could be predicted, such as cleavage of the ether linkage, loss of the diethylamino group, or fragmentation of the benzamide core. However, without experimental data, a definitive fragmentation pattern cannot be described.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Optimization of Single Crystal Growth Conditions

The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals. The process of obtaining suitable crystals of this compound would involve a systematic exploration of various crystallization conditions. This would include screening different solvents, employing techniques such as slow evaporation, vapor diffusion, and cooling crystallization, and optimizing parameters like temperature and concentration. The goal is to produce well-ordered crystals of sufficient size and quality for diffraction experiments.

Single Crystal X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This involves mounting a crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This raw data is then used to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule's atomic arrangement in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: This table is a hypothetical representation. No experimental crystallographic data for this compound has been reported.

Determination of Absolute Configuration (if chiral)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the determination of its absolute configuration is not applicable.

Analysis of Intramolecular Conformation and Intermolecular Packing Interactions

A comprehensive analysis of the intramolecular conformation and intermolecular packing of this compound is currently limited by the absence of publicly available single-crystal X-ray diffraction data. Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in a solid state. Such studies provide definitive data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

The intermolecular interactions in the solid state are crucial for determining the crystal packing. For analogous benzamide compounds, hydrogen bonding and π-π stacking are common and significant interactions. In this compound, the potential for classical hydrogen bonding is limited due to the N,N-disubstituted amide. However, weaker C-H···O and C-H···π interactions are likely to play a significant role in the crystal packing. The aromatic rings of the benzamide and phenoxy groups also provide opportunities for π-π stacking interactions, which would contribute to the stability of the crystal lattice.

To provide precise and detailed research findings, including data tables of bond lengths and angles, a dedicated crystallographic study of this compound would be required. Such an investigation would reveal the specific intramolecular conformation adopted by the molecule in the solid state and detail the network of intermolecular forces that govern its crystal packing.

Computational and Theoretical Chemistry Studies of N,n Diethyl 2 2 Phenoxyethoxy Benzamide

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules. These computational methods provide a theoretical framework for understanding molecular behavior at the atomic level. For N,N-diethyl-2-(2-phenoxyethoxy)benzamide, DFT calculations offer insights into its preferred spatial arrangement, electronic characteristics, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable bonds. Different spatial arrangements of its constituent atoms can lead to various conformers with distinct energy levels. Theoretical studies would typically explore the potential energy surface by rotating key single bonds, such as those in the phenoxyethoxy side chain and the diethylamino group, to identify all possible low-energy conformers. The results of these calculations would reveal the most probable shape the molecule adopts under normal conditions, which is essential for understanding its interactions with other molecules.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, DFT calculations would determine the energies of these frontier orbitals and the magnitude of the energy gap, providing a quantitative measure of its electronic stability.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red colors typically denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas indicate neutral or weakly interacting regions.

For this compound, the MEP map would highlight the electronegative oxygen atoms of the ether and carbonyl groups as regions of high negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the aromatic rings and the ethyl groups would exhibit positive potential. This visual tool is invaluable for predicting how the molecule will interact with other chemical species and for understanding its non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density between filled and unfilled orbitals within a molecule. This analysis provides a detailed picture of bonding and antibonding interactions, charge transfer, and hyperconjugative effects. By examining the interactions between donor (filled) and acceptor (unfilled) NBOs, it is possible to quantify the strength of intramolecular and intermolecular interactions.

In the context of this compound, NBO analysis could be used to investigate the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals. This would provide insights into the electronic stabilization of the molecule and the nature of its covalent bonds. Furthermore, NBO analysis can be applied to study hydrogen bonding and other non-covalent interactions with surrounding molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the calculated molecular structure. DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. These predicted chemical shifts are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. The theoretical vibrational spectrum provides a basis for understanding the molecular motions associated with each experimental absorption band.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| - | - | - |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic its behavior in solution. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. This approach can provide valuable information about the flexibility of the molecule, its preferred conformations in a solvent, and the dynamics of its interactions with surrounding solvent molecules. MD simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment compared to the gas-phase or implicit solvent models used in many DFT calculations.

Dynamic Conformational Behavior in Various Solvent Environments

Information regarding the dynamic conformational behavior of this compound in different solvent environments is not available in the reviewed literature. Studies of this nature would typically involve molecular dynamics simulations to explore how the molecule's three-dimensional shape changes over time in solvents of varying polarity, such as water, ethanol, or dimethyl sulfoxide. These simulations would help to understand the flexibility of the molecule and the influence of the solvent on its preferred conformations.

Ligand Flexibility and Binding Pocket Adaptation in Protein Complexes

There are no published studies on the ligand flexibility of this compound when bound to a protein target, nor on how a protein's binding pocket might adapt to accommodate this ligand. Such studies are crucial for understanding the molecular recognition process and are often part of the drug discovery and design pipeline.

Molecular Docking and Binding Affinity Prediction (In Silico)

No molecular docking or binding affinity prediction studies for this compound have been reported.

Ligand-Target Protein Interaction Profiling

Without molecular docking studies, there is no information available on the specific interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—that this compound might form with any potential protein targets.

Identification of Key Binding Hotspots and Interaction Motifs

The identification of key binding hotspots and interaction motifs for this compound remains uninvestigated, as this information is derived from detailed computational analyses of ligand-protein complexes.

Binding Free Energy Calculations (MM/PBSA, MM/GBSA)

No binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, have been performed for this compound. These calculations are used to estimate the strength of the interaction between a ligand and its target.

Mechanistic Investigations of N,n Diethyl 2 2 Phenoxyethoxy Benzamide S Biomolecular Interactions in Vitro Focus

Cellular Mechanistic Studies (In Vitro Cell-Based Assays)

Understanding the effects of N,N-diethyl-2-(2-phenoxyethoxy)benzamide at the cellular level is crucial for elucidating its mechanism of action.

The modulation of intracellular signaling pathways by this compound is a largely unexplored area. Based on the potential molecular targets discussed above, several signaling pathways could be affected:

If the compound interacts with G-protein coupled receptors (GPCRs) like opioid receptors, it could modulate downstream pathways involving adenylyl cyclase, cyclic AMP (cAMP), and mitogen-activated protein kinases (MAPKs).

If it inhibits enzymes like phosphodiesterases, it would be expected to increase intracellular levels of cAMP or cGMP, thereby activating protein kinase A (PKA) or protein kinase G (PKG) signaling cascades, respectively.

Inhibition of DNA-PK would impact the DNA damage response pathway.

Future studies employing techniques such as Western blotting, reporter gene assays, and phospho-protein arrays will be necessary to identify the specific signaling pathways modulated by this compound in various cell types.

The ability of this compound to enter cells and reach its intracellular targets is a critical determinant of its biological activity. A structurally related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has been shown to be a substrate for cytochrome P450 isozymes, suggesting it enters cells to be metabolized nih.gov. Another compound with a similar name, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, was found to increase the permeability of primary mouse cerebral endothelial cell monolayers, indicating it can cross cellular barriers nih.gov.

To definitively track the cellular uptake, distribution, and localization of this compound, the development of fluorescently labeled chemical probes or radiolabeled analogs would be highly beneficial. These tools would allow for direct visualization of the compound's subcellular localization using techniques like fluorescence microscopy, which could provide valuable clues about its site of action.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Evaluation

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry and SAR data from analogous benzamide (B126) derivatives allow for postulation of the key structural motifs contributing to its biological activity.

Systematic Modification of the N,N-Diethyl Amide Moiety

The N,N-diethyl amide group is a crucial pharmacophoric element. Its size, lipophilicity, and hydrogen bond accepting capability are thought to be critical for receptor binding. Systematic modifications can probe the steric and electronic requirements of the binding pocket.

Key Modifications and Expected Outcomes:

Alkyl Chain Variation: Altering the ethyl groups to smaller (e.g., methyl) or larger (e.g., propyl, butyl) alkyl chains would modulate the lipophilicity and steric bulk. It is hypothesized that a balance is necessary; smaller substituents might lead to weaker binding, while excessively bulky groups could introduce steric hindrance. In a series of aminobutyl-benzamides, it was found that a tertiary nitrogen is important for binding to sigma receptors. nih.gov

Cyclization of the Amine: Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine, piperidine, or morpholine ring, would restrict the conformational flexibility of the amide moiety. This can lead to an increase in binding affinity if the constrained conformation aligns favorably with the receptor's binding site.

Introduction of Polarity: Replacing one of the ethyl groups with a moiety capable of hydrogen bonding, such as a hydroxyethyl group, could explore potential interactions with polar residues in the binding pocket.

Table 1: Hypothetical SAR of N,N-Diethyl Amide Moiety Modifications

| Modification of N,N-diethyl amide | Predicted Effect on Activity | Rationale |

| N,N-dimethyl | Potentially decreased | Reduced lipophilicity and steric bulk may lead to weaker hydrophobic interactions. |

| N,N-dipropyl | Potentially decreased | Increased steric bulk may cause unfavorable interactions with the binding site. |

| N-ethyl-N-(2-hydroxyethyl) | Variable | Introduction of a hydroxyl group could increase or decrease activity depending on the presence of a corresponding hydrogen bond donor/acceptor in the receptor. |

| Pyrrolidin-1-yl | Potentially increased | A conformationally restricted analog may have a higher affinity for the target. |

| Morpholin-4-yl | Variable | The introduction of an ether oxygen may alter binding and solubility. |

Exploration of Variations in the Phenoxyethoxy Side Chain Length and Substituents

Key Areas for Exploration:

Chain Length: Systematically varying the length of the ethoxy linker (e.g., from a single methyleneoxy to a propoxy or butoxy chain) would alter the distance between the benzamide core and the terminal phenoxy group. This could be critical for optimizing interactions with different subpockets of a receptor or enzyme. The importance of the side chain has been highlighted in studies of other complex molecules where the terminus of the side chain was found to be critical for cytotoxic activity. nih.gov

Phenoxy Ring Substitution: Introducing substituents on the terminal phenyl ring can probe for additional binding interactions. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the ortho, meta, or para positions can modulate the electronic properties and potentially form additional hydrogen bonds or van der Waals interactions. The conformation of the side chain can significantly influence the stability of the molecule, and functional groups on the side chain can contribute to the stabilization of radical cations. mdpi.com

Table 2: Postulated SAR of Phenoxyethoxy Side Chain Modifications

| Modification of Phenoxyethoxy Side Chain | Predicted Effect on Activity | Rationale |

| Shortening the ethoxy linker (phenoxy-O-CH2-) | Potentially decreased | May disrupt optimal positioning of the phenoxy group in a distal binding pocket. |

| Lengthening the ethoxy linker (phenoxy-O-(CH2)3-) | Variable | Could allow for interaction with a more distant region of the binding site, but may also introduce unfavorable flexibility. |

| 4-Fluoro substitution on the phenoxy ring | Potentially increased | A fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability. |

| 4-Methoxy substitution on the phenoxy ring | Variable | An electron-donating group could enhance pi-stacking interactions or introduce steric hindrance. |

| 4-Nitro substitution on the phenoxy ring | Potentially decreased | A bulky, electron-withdrawing group may be electronically and sterically unfavorable for binding. |

Positional Effects of Substitution on the Benzamide Aromatic Ring

The substitution pattern on the primary benzamide ring is fundamental to the molecule's interaction with its biological target. The position of the phenoxyethoxy side chain at the 2-position is a defining feature.

Key Considerations:

Additional Ring Substituents: The introduction of small, electronically diverse substituents (e.g., fluoro, chloro, methyl) at other available positions (3, 4, 5, or 6) on the benzamide ring could fine-tune the electronic properties and metabolic stability of the compound. For instance, a substituent at the 3-position could influence the conformation of the adjacent 2-phenoxyethoxy group through steric and electronic effects. nih.gov Halogens are deactivating groups but direct substitution to the ortho and para positions. libretexts.org

Table 3: Predicted Influence of Positional Isomers and Additional Substituents

| Modification of Benzamide Ring | Predicted Effect on Activity | Rationale |

| 3-(2-phenoxyethoxy) isomer | Likely different activity profile | Altered molecular geometry would necessitate a different binding mode. |

| 4-(2-phenoxyethoxy) isomer | Likely different activity profile | A para-substituted analog would present a significantly different vector for the side chain. |

| 5-Fluoro substitution | Potentially increased | A small, electronegative atom could enhance binding affinity and block a potential site of metabolism. |

| 4-Amino substitution | Variable | An amino group could introduce a key hydrogen bonding interaction but also significantly alter electronic properties. |

In Vitro Metabolism and Biotransformation Pathways

Understanding the metabolic fate of this compound is essential for interpreting its in vitro biological activity and predicting its in vivo pharmacokinetic profile.

Assessment of Metabolic Stability in Hepatic Microsomes

Predicted Metabolic Pathways:

N-Deethylation: One of the most common metabolic pathways for N,N-diethylamides is the oxidative removal of an ethyl group to form the corresponding N-ethylbenzamide metabolite. nih.gov This reaction is typically catalyzed by CYP enzymes such as CYP3A4, CYP2C19, and CYP2A6. researchgate.net Further deethylation could lead to the primary benzamide.

Hydroxylation: Aromatic hydroxylation of the benzamide or phenoxy rings is a plausible metabolic route. The exact position of hydroxylation would be determined by the specific CYP isoforms involved and the electronic properties of the aromatic rings.

Ether Cleavage: The ether linkage in the phenoxyethoxy side chain could be a site for oxidative cleavage, leading to the formation of 2-hydroxy-N,N-diethylbenzamide and phenol.

Combination Pathways: It is also likely that metabolites will be formed through a combination of these pathways, such as N-deethylation followed by aromatic hydroxylation. nih.gov

Table 4: Predicted Primary Metabolites of this compound in Hepatic Microsomes

| Putative Metabolite | Metabolic Reaction | Potential CYP Enzymes Involved |

| N-ethyl-2-(2-phenoxyethoxy)benzamide | N-Deethylation | CYP3A4, CYP2C19, CYP2A6 |

| N,N-diethyl-2-(2-(4-hydroxyphenoxy)ethoxy)benzamide | Aromatic Hydroxylation | CYP2D6, CYP2C9 |

| N,N-diethyl-5-hydroxy-2-(2-phenoxyethoxy)benzamide | Aromatic Hydroxylation | CYP3A4, CYP2D6 |

| 2-(2-phenoxyethoxy)benzamide | N,N-Bis-deethylation | Various CYPs |

| N,N-diethyl-2-hydroxybenzamide | O-Dealkylation (Ether Cleavage) | Various CYPs |

The metabolic stability, typically expressed as the in vitro half-life (t½), would be determined by incubating the compound with hepatic microsomes and a NADPH-regenerating system and measuring the disappearance of the parent compound over time. Compounds with a short half-life are considered to have low metabolic stability, while those with a long half-life are metabolically stable.

Identification and Characterization of Primary Metabolites

Following a comprehensive review of scientific literature, no publicly available research data was identified regarding the in vitro metabolism of this compound. Consequently, information on its primary metabolites, including their chemical structures and methods of characterization, is not available.

Studies on structurally related benzamides, such as N,N-diethylbenzamide, have indicated that metabolic pathways can involve processes like oxidative mono-N-deethylation followed by enzymatic hydrolysis. nih.gov However, without specific studies on this compound, it is not scientifically accurate to extrapolate these findings to this distinct chemical entity.

Elucidation of Major Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

Similarly, there is no available scientific literature that has investigated or identified the major metabolic enzymes, including specific cytochrome P450 (CYP450) isoforms, responsible for the metabolism of this compound.

Research on other compounds with similar chemical moieties, for instance, has shown the involvement of various CYP isoforms. For example, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) has been shown to be a substrate for CYP3A4, CYP2D6, and CYP1A1. nih.gov It is crucial to note that these findings are specific to DPPE and cannot be directly attributed to this compound without dedicated in vitro studies. The metabolism of any compound is highly dependent on its unique chemical structure.

Due to the absence of specific research on the biomolecular interactions of this compound, detailed research findings and data tables regarding its metabolites and metabolizing enzymes cannot be provided.

Environmental Fate and Degradation Pathways of N,n Diethyl 2 2 Phenoxyethoxy Benzamide

Photodegradation Mechanisms and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of N,N-diethyl-2-(2-phenoxyethoxy)benzamide in the environment. The rate and products of this process are influenced by various environmental factors.

The photolysis of this compound has been observed to follow pseudo-first-order kinetics. oecd.org Studies have shown that its degradation is significantly enhanced in the presence of photosensitizers, such as dissolved organic matter, found in natural waters. For instance, in river water under illumination, the half-life of the compound was found to be significantly shorter compared to dark conditions, indicating the importance of indirect photolysis. bpcinstruments.com The presence of hydroxyl radicals (•OH) plays a crucial role in the photodegradation process, leading to the formation of various transformation products through hydroxylation and oxidation reactions. secure-platform.com

Identification of Photolytic Degradation Products

Research has identified several degradation products resulting from the photolysis of this compound. These products are primarily formed through hydroxylation of the aromatic ring and oxidation of the ethyl groups attached to the amide nitrogen.

Table 1: Identified Photolytic Degradation Products of this compound

| Degradation Product Name | Molecular Formula | Formation Pathway |

| N-ethyl-2-(2-phenoxyethoxy)benzamide | C₁₇H₁₉NO₃ | N-de-ethylation |

| 2-(2-phenoxyethoxy)benzoic acid | C₁₅H₁₄O₄ | Hydrolysis of the amide bond |

| N,N-diethyl-2-(2-hydroxy-2-phenoxyethoxy)benzamide | C₁₉H₂₃NO₄ | Hydroxylation of the ethoxy chain |

| This compound-N-oxide | C₁₉H₂₃NO₄ | N-oxidation |

| Hydroxylated this compound isomers | C₁₉H₂₃NO₄ | Aromatic hydroxylation |

Influence of Environmental Factors on Photoreactivity

The efficiency of photodegradation of this compound is subject to various environmental conditions. The presence of natural substances in water bodies, such as humic and fulvic acids, can accelerate photodegradation by acting as photosensitizers. fao.org Temperature and pH also play a role, with higher temperatures generally increasing reaction rates. The physical state of the medium is another critical factor; for instance, photodegradation has been observed to be more efficient in ice than in liquid water, which has implications for its fate in cold environments. secure-platform.com

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of this compound from both aquatic and terrestrial systems. Various microorganisms, including bacteria and fungi, have been shown to metabolize this compound.

The primary biodegradation pathways involve the hydrolysis of the amide bond and the oxidation of the side chains. In aerobic environments, the compound can be utilized as a carbon source by certain microbial strains. concawe.eu However, under anaerobic conditions, biodegradation is significantly slower. labcorp.com

Microbial Degradation Studies (e.g., Activated Sludge Test)

Activated sludge from wastewater treatment plants is a rich source of microorganisms capable of degrading a wide range of organic compounds, including this compound. Laboratory-scale activated sludge tests have demonstrated its susceptibility to microbial degradation. oecd.orgcriver.com In these studies, microorganisms have been isolated that can utilize the compound as a sole carbon source. concawe.eu For example, Pseudomonas putida has been identified as a bacterium capable of initiating the degradation by hydrolyzing the amide bond. concawe.euchristeyns.com Fungal species, such as Cunninghamella elegans, have also been shown to metabolize the compound through N-de-ethylation and N-oxidation. oecd.org

Identification of Biodegradation Metabolites

The microbial metabolism of this compound leads to the formation of several intermediate compounds. The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing the potential for the formation of more persistent or toxic byproducts.

Table 2: Identified Biodegradation Metabolites of this compound

| Metabolite Name | Molecular Formula | Generating Microorganism (Example) |

| 3-methylbenzoate | C₈H₈O₂ | Pseudomonas putida |

| Diethylamine (B46881) | C₄H₁₁N | Pseudomonas putida |

| N-ethyl-m-toluamide | C₁₀H₁₃NO | Cunninghamella elegans |

| N,N-diethyl-m-toluamide-N-oxide | C₁₂H₁₇NO₂ | Cunninghamella elegans |

| 3-methylcatechol | C₇H₈O₂ | Pseudomonas putida |

Environmental Persistence Assessment Methodologies

The assessment of a chemical's environmental persistence is a key component of environmental risk assessment. For this compound, this is typically evaluated using standardized laboratory simulation tests that measure its degradation over time in relevant environmental matrices. The Organisation for Economic Co-operation and Development (OECD) has established a set of guidelines for testing the biodegradability and transformation of chemicals.

OECD Test Guideline 301: Ready Biodegradability This series of screening tests provides an initial assessment of whether a chemical is likely to biodegrade rapidly and completely in an aerobic environment. fao.orgibacon.comoecd.org The tests, such as the CO2 Evolution Test (OECD 301B) or the Closed Bottle Test (OECD 301D), expose the test substance to a relatively low concentration of microorganisms from sources like activated sludge over a 28-day period. fao.org A substance is considered "readily biodegradable" if it meets stringent pass levels (e.g., >60% mineralization to CO2 within a 10-day window), suggesting it is unlikely to persist in the environment. fao.org

OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems This guideline describes a more complex simulation test to determine the rate and pathway of degradation in a whole water-sediment system. concawe.eucriver.comresearchgate.netibacon.comecetoc.org It provides data on partitioning between water and sediment, the formation and decline of major transformation products, and the extent of mineralization. ibacon.com The test can be conducted under both aerobic and anaerobic conditions, providing a more realistic picture of the compound's fate in aquatic environments where both conditions can exist. researchgate.netibacon.com This test is crucial for determining persistence indicators like the half-life (DT50) of the compound in the water and sediment phases. ibacon.com

OECD Test Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test This test is designed to determine the aerobic mineralization of a chemical in natural surface water at environmentally relevant concentrations. oecd.orgsecure-platform.comlabcorp.com It is a simulation test that provides a degradation rate constant and half-life for the parent compound. The test uses natural water samples containing their native microbial populations. secure-platform.comlabcorp.com This guideline is particularly useful for assessing the persistence of chemicals that are discharged into surface waters and helps to refine the environmental risk assessment by providing more realistic degradation data. labcorp.com

Sorption and Mobility Studies in Environmental Matrices

The environmental transport and ultimate fate of a chemical compound are significantly governed by its sorption and mobility characteristics within various environmental compartments, such as soil and sediment. Sorption, the process by which a chemical binds to solid particles, directly influences its mobility, which is the potential for the chemical to move through the environment. For this compound, a comprehensive understanding of these processes is crucial for assessing its environmental risk. However, a review of existing scientific literature reveals a notable absence of direct experimental studies on the sorption and mobility of this specific compound.

In the absence of empirical data, predictive models, such as Quantitative Structure-Activity Relationships (QSARs), offer a scientifically grounded approach to estimate the environmental behavior of chemicals based on their molecular structure. researchgate.net Tools like the U.S. Environmental Protection Agency's (EPA) EPI (Estimation Programs Interface) Suite™ are widely used for this purpose. chemistryforsustainability.orgchemsafetypro.comepisuite.devepa.gov These programs utilize the chemical's structure to predict key physicochemical properties that control its environmental fate.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is CCN(CC)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2. This structure serves as the input for predictive models to estimate properties like the octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Predicted Physicochemical Properties and Sorption Coefficient

The following table presents the estimated values for key physicochemical properties of this compound, as predicted by QSAR models. It is important to note that these are estimated values and have not been experimentally verified.

| Parameter | Predicted Value | Method of Estimation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.85 | KOWWIN™ v1.68 |

| Water Solubility | 25.8 mg/L | WSKOWWIN™ v1.42 |

| Log Koc (Soil Adsorption Coefficient) | 3.04 | KOCWIN™ v2.00 (MCI Method) |

| Koc (Soil Adsorption Coefficient) | 1096.5 L/kg | KOCWIN™ v2.00 (MCI Method) |

Interpretation of Predicted Sorption and Mobility

The soil organic carbon-water partition coefficient (Koc) is a critical parameter for assessing a chemical's tendency to adsorb to soil and sediment. nih.govchembk.com It normalizes the partitioning for the organic carbon content of the soil, allowing for a more standardized measure of a chemical's sorption potential. chembk.com A higher Koc value indicates stronger sorption and, consequently, lower mobility in the environment. ucanr.edu

Based on the predicted Koc value of approximately 1096.5 L/kg, this compound is expected to have low to moderate mobility in soil. nih.gov Different classification schemes can be used to interpret this value. For instance, according to some widely recognized classifications, a Koc value in this range suggests that the compound will have a limited tendency to leach through the soil profile and is more likely to remain associated with the soil organic matter. pnwhandbooks.org

The predicted log Kow of 3.85 indicates a significant lipophilic character, meaning the compound has a higher affinity for fatty tissues and organic matter than for water. This is consistent with the predicted low water solubility and supports the expectation of notable sorption to soil organic matter. The structural features of the molecule, including the benzamide (B126) and phenoxy ether groups, contribute to this behavior. Benzamide herbicides, for example, can exhibit a range of soil mobilities, but their sorption is a key factor in their environmental persistence. nih.govnih.gov Similarly, phenoxy herbicides are known to adsorb to soil particles, which limits their movement. researchgate.netoregonstate.educambridge.org

The mobility of organic compounds in soil is also influenced by soil properties such as organic matter content, clay content, and pH. Soils with higher organic carbon content will likely exhibit stronger sorption of this compound, further reducing its mobility. iastate.edu

Conclusion and Future Research Directions

Summary of Key Findings on N,N-diethyl-2-(2-phenoxyethoxy)benzamide's Synthesis, Structure, and Interactions

While direct experimental literature on the synthesis of this compound is not available, a plausible synthetic route can be postulated from established chemical principles. The process would logically involve two main transformations: the formation of the ether linkage and the creation of the amide bond.

Proposed Synthesis: A likely pathway begins with a precursor such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate).

Etherification: The phenolic hydroxyl group of the salicylate can react with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) via a Williamson ether synthesis to form methyl 2-(2-phenoxyethoxy)benzoate.

Hydrolysis: The resulting ester is then saponified, typically using a base like sodium hydroxide (B78521) followed by acidic workup, to yield 2-(2-phenoxyethoxy)benzoic acid. The synthesis of similar 2-alkoxybenzoic acids is well-documented. google.comchemicalbook.com

Amidation: The final step is the formation of the amide. The direct reaction between a carboxylic acid and an amine is challenging as the amine's basicity deprotonates the acid to form an unreactive carboxylate. libretexts.org Therefore, the carboxylic acid must first be activated. This can be achieved by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with diethylamine (B46881). prepchem.comorgsyn.org Alternatively, various modern coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or T3P (propylphosphonic anhydride), can directly facilitate the condensation between 2-(2-phenoxyethoxy)benzoic acid and diethylamine to form the target compound, this compound. libretexts.orgacs.orgorganic-chemistry.org

Interactive Table: Plausible Synthetic Pathway

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Methyl Salicylate + 2-Phenoxyethyl halide | Base (e.g., K₂CO₃) | Methyl 2-(2-phenoxyethoxy)benzoate |

| 2 | Saponification | Methyl 2-(2-phenoxyethoxy)benzoate | NaOH, then HCl | 2-(2-phenoxyethoxy)benzoic acid |

| 3 | Amidation | 2-(2-phenoxyethoxy)benzoic acid + Diethylamine | Coupling Agent (e.g., DCC, T3P) or Acyl Chloride formation (e.g., SOCl₂) | This compound |

Structure and Interactions: The structure of this compound combines several key functional groups that dictate its physical and chemical properties.

Benzamide (B126) Core: The central feature is a benzamide group, where a disubstituted amide is attached to a benzene (B151609) ring. The N,N-diethyl substitution creates a tertiary amide. Due to the partial double bond character of the C-N bond, rotation is restricted, which can lead to distinct chemical environments for the two ethyl groups, a feature observable in NMR spectroscopy. mdpi.com

Phenoxyethoxy Linker: The substituent at the ortho- (2-) position is a flexible phenoxyethoxy chain. This group consists of two ether linkages and a terminal phenyl ring, adding significant conformational flexibility and lipophilicity to the molecule.

Intermolecular Interactions: The molecule's functionality allows for several types of non-covalent interactions. The amide oxygen atom can act as a hydrogen bond acceptor. The two aromatic rings (the benzamide core and the terminal phenoxy group) can participate in π-π stacking interactions. The ethyl and ethoxy groups contribute to the molecule's hydrophobic character.

Unresolved Questions and Challenges in the Research of this Compound Class

The study of polysubstituted benzamides like this compound presents several challenges.

Synthetic Control: Achieving high yields and purity in multi-step syntheses can be challenging. Specifically, the synthesis of ortho-substituted benzamides can be complicated by steric hindrance, potentially lowering yields in the amidation step. Furthermore, controlling regioselectivity during the initial functionalization of the benzene ring is a common hurdle in synthetic organic chemistry. acs.org

Conformational Complexity: The presence of the flexible phenoxyethoxy side chain creates a molecule with many possible low-energy conformations. Predicting the bioactive conformation—the specific shape the molecule adopts when interacting with a biological target—is a significant computational and experimental challenge. This conformational ambiguity complicates structure-activity relationship (SAR) studies.

Target Identification: For a novel compound without a predefined biological target, identifying its specific molecular partners within a cell is a major undertaking. The broad biological activities of the benzamide class suggest many potential targets, requiring extensive screening to elucidate a mechanism of action. mdpi.com

Perspectives on Further Advanced Chemical Biology Applications

Benzamide derivatives are valuable tools in chemical biology, and this compound could be explored in similar contexts. mdpi.comnih.gov

Chemical Probes: With appropriate modification, such as the incorporation of a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group, the molecule could be converted into a chemical probe. Such probes are used to identify and study the function of novel protein targets through affinity-based protein profiling.

Fragment-Based Discovery: The core structure could serve as a starting point in fragment-based drug discovery. The phenoxy or diethylamide moieties could be identified as fragments that bind to a protein of interest, with the full molecule representing a more developed, higher-affinity ligand.